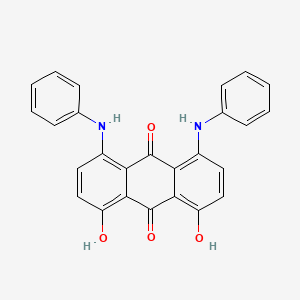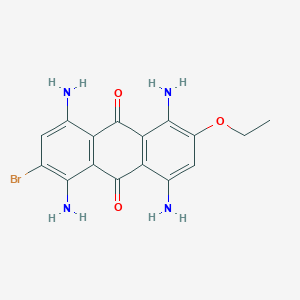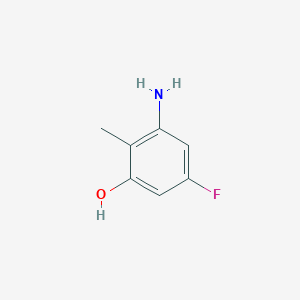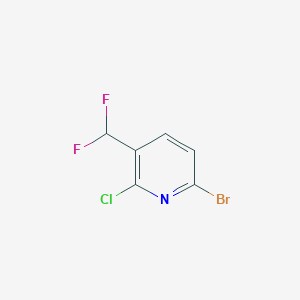
2-Bromo-N-cyclopropylpyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinamine,2-bromo-N-cyclopropyl- is a heterocyclic organic compound with the molecular formula C7H8BrN3 It is characterized by a pyrimidine ring substituted with a bromine atom at the 2-position and a cyclopropylamine group at the N-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinamine,2-bromo-N-cyclopropyl- typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the cyclopropylamine group. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-chloropyrimidine and cyclopropylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction.
Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-Pyrimidinamine,2-bromo-N-cyclopropyl- can be scaled up using similar reaction conditions. The process involves the use of larger reactors and continuous flow systems to optimize yield and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrimidinamine,2-bromo-N-cyclopropyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-pyrimidinamine, while reduction with sodium borohydride could lead to the formation of 5-amino-2-pyrimidinamine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Pyrimidinamine,2-bromo-N-cyclopropyl- is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, 5-Pyrimidinamine,2-bromo-N-cyclopropyl- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for the synthesis of polymers, coatings, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinamine,2-bromo-N-cyclopropyl- involves its interaction with specific molecular targets. The bromine atom and the cyclopropylamine group play crucial roles in its binding affinity and selectivity. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyrimidine: A precursor in the synthesis of 5-Pyrimidinamine,2-bromo-N-cyclopropyl-.
5-Amino-2-pyrimidinamine: A derivative formed through reduction reactions.
5-Azido-2-pyrimidinamine: A product of nucleophilic substitution reactions.
Uniqueness
5-Pyrimidinamine,2-bromo-N-cyclopropyl- is unique due to the presence of both a bromine atom and a cyclopropylamine group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
1209458-19-4 |
|---|---|
Fórmula molecular |
C7H8BrN3 |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
2-bromo-N-cyclopropylpyrimidin-5-amine |
InChI |
InChI=1S/C7H8BrN3/c8-7-9-3-6(4-10-7)11-5-1-2-5/h3-5,11H,1-2H2 |
Clave InChI |
LKKZDAVKNXWUFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CN=C(N=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
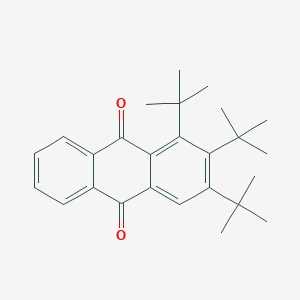
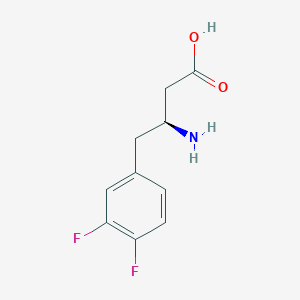

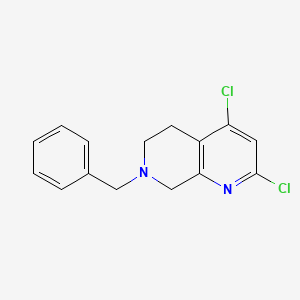

![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
